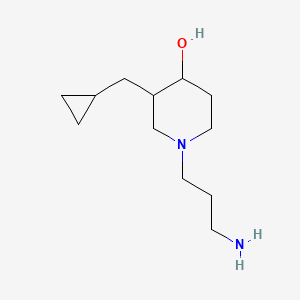
1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H24N2O and its molecular weight is 212.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol, identified by its CAS number 2097998-51-9, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including receptor interactions, pharmacodynamics, and therapeutic implications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C12H24N2O
- Molecular Weight : 212.33 g/mol
- SMILES Notation : NCCCN1CCC(O)C(CC2CC2)C1
The structure of this compound suggests functional groups that may interact with various biological targets, particularly in the central nervous system (CNS).
Receptor Binding and Pharmacological Effects
Research has indicated that compounds similar to this compound exhibit significant interactions with opioid receptors. This section summarizes findings related to its receptor binding affinities and biological effects.
Opioid Receptor Interaction
- Binding Affinity : Studies have shown that related piperidine derivatives often display high affinity for μ-opioid receptors, which are crucial in pain modulation and reward pathways. For instance, a compound structurally similar to this compound demonstrated a Ki value of approximately 0.49 nM at μ receptors in certain assays .
- Functional Activity : The compound may act as an antagonist or partial agonist at opioid receptors, influencing analgesic pathways and potentially reducing opioid-related side effects such as dependency and tolerance.
Pain Management
Given its interaction with opioid receptors, this compound may serve as a candidate for developing new analgesics with reduced side effects compared to traditional opioids. The ability to modulate pain without the full agonist activity could be beneficial in managing chronic pain conditions.
Neurodegenerative Diseases
Research has indicated potential applications in treating neurodegenerative diseases due to its neuroprotective properties. The modulation of neurotransmitter systems could help alleviate symptoms associated with diseases like Alzheimer's .
Study on Opioid Antagonists
A study published in 2014 explored various piperidine derivatives for their opioid antagonist properties. The findings suggested that modifications on the piperidine scaffold could enhance receptor selectivity and reduce central nervous system penetration, thereby minimizing side effects associated with traditional opioids .
Data Table: Comparative Binding Affinities of Piperidine Derivatives
| Compound | μ Receptor Ki (nM) | κ Receptor Ki (nM) | δ Receptor Ki (nM) |
|---|---|---|---|
| Compound A | 0.49 | 2.3 | 0.35 |
| Compound B | 0.69 | 15 | 2.4 |
| Compound C | 0.56 | 6.1 | 0.22 |
| This compound | TBD | TBD | TBD |
Note: TBD indicates data not yet available or reported.
Propiedades
IUPAC Name |
1-(3-aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c13-5-1-6-14-7-4-12(15)11(9-14)8-10-2-3-10/h10-12,15H,1-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUSBGAKDTYWRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CN(CCC2O)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














